molecular formula C14H19NO B8638265 (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol CAS No. 61098-46-2

(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol

Cat. No.: B8638265
CAS No.: 61098-46-2
M. Wt: 217.31 g/mol
InChI Key: CACUHZYZLDBFQG-UHFFFAOYSA-N
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Description

(-)-3-[6-Methyl-6-azabicyclo[321]octan-1-yl ]phenol is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.

    Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the hydroxyphenyl group to the bicyclic core.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the bicyclic core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(-)-3-[6-Methyl-6-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(m-Hydroxyphenyl)-6-azabicyclo(3.2.1)octane: Lacks the methyl group, which may affect its chemical properties and applications.

    1-(p-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane: The position of the hydroxy group is different, potentially leading to different reactivity and applications.

Uniqueness

(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61098-46-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol

InChI

InChI=1S/C14H19NO/c1-15-10-14(7-3-5-12(15)9-14)11-4-2-6-13(16)8-11/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3

InChI Key

CACUHZYZLDBFQG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCCC1C2)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.4 g of 1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide and 4 ml of aqueous 48% hydrobromic acid is refluxed for 1.5 hours. After the reaction, the mixture is concentrated under reduced pressure. Aqueous ammonia is added to the residue, and the aqueous mixture is extracted with chloroform. The chloroform extract is washed with water, dried and then evaporated to remove solvent. The residue thus obtained is recrystallized from ethylacetate. 0.245 g of 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane is obtained. M.p. 144.5°-145.5°C.
Name
1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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